molecular formula C10H16O B14647369 1,6,6-Trimethyl-2-methylidenecyclohex-3-en-1-ol CAS No. 52103-98-7

1,6,6-Trimethyl-2-methylidenecyclohex-3-en-1-ol

Cat. No.: B14647369
CAS No.: 52103-98-7
M. Wt: 152.23 g/mol
InChI Key: RYIUHBHGSNVSOZ-UHFFFAOYSA-N
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Description

1,6,6-Trimethyl-2-methylidenecyclohex-3-en-1-ol is an organic compound with the molecular formula C10H16O It is a derivative of cyclohexene and is characterized by the presence of a hydroxyl group and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6,6-Trimethyl-2-methylidenecyclohex-3-en-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexene as the starting material.

    Methylation: The cyclohexene undergoes methylation to introduce the methyl groups at the 1, 6, and 6 positions.

    Formation of Methylidene Group: The formation of the methylidene group at the 2 position is carried out through specific reaction conditions involving dehydrogenation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Methylation: Large-scale methylation using methylating agents.

    Catalytic Hydroxylation: Use of catalysts to facilitate the hydroxylation process.

    Controlled Dehydrogenation: Industrial reactors are used to control the dehydrogenation process to form the methylidene group.

Chemical Reactions Analysis

Types of Reactions

1,6,6-Trimethyl-2-methylidenecyclohex-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The methyl groups can undergo substitution reactions with halogens or other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,6,6-Trimethyl-2-methylidenecyclohex-3-en-1-ol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,6,6-Trimethyl-2-methylidenecyclohex-3-en-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound interacts with enzymes and receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to oxidative stress, inflammation, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    2,3,3-Trimethylcyclohexene: Similar structure but lacks the hydroxyl group.

    Cyclohexene: Basic structure without the methyl and hydroxyl groups.

Uniqueness

1,6,6-Trimethyl-2-methylidenecyclohex-3-en-1-ol is unique due to its specific arrangement of methyl and hydroxyl groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

52103-98-7

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

1,6,6-trimethyl-2-methylidenecyclohex-3-en-1-ol

InChI

InChI=1S/C10H16O/c1-8-6-5-7-9(2,3)10(8,4)11/h5-6,11H,1,7H2,2-4H3

InChI Key

RYIUHBHGSNVSOZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC=CC(=C)C1(C)O)C

Origin of Product

United States

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